Human Recombinant Aldose Reductase Inhibitory Potency: Zenarestat vs. Key Comparators
In a head-to-head enzymatic assay using recombinant human aldose reductase (hAR), Zenarestat demonstrates an IC50 of 44 nM [1]. This potency is comparable to Epalrestat (IC50 = 25 nM for human placenta AR) and within the same order of magnitude as Ranirestat (IC50 = 15 nM) [2] and Fidarestat (IC50 = 26 nM) [3]. The data confirm Zenarestat's classification as a high-potency ARI suitable for experiments where strong target engagement is required, and provides a quantitative benchmark for assessing new chemical entities against a well-characterized reference compound.
| Evidence Dimension | In vitro inhibition of human aldose reductase |
|---|---|
| Target Compound Data | IC50 = 44 nM |
| Comparator Or Baseline | Epalrestat (IC50 = 25 nM); Ranirestat (IC50 = 15 nM); Fidarestat (IC50 = 26 nM) |
| Quantified Difference | Zenarestat is approximately 1.8x less potent than Epalrestat, 2.9x less potent than Ranirestat, and 1.7x less potent than Fidarestat in these specific in vitro assays. |
| Conditions | In vitro enzyme inhibition assay with recombinant human aldose reductase. |
Why This Matters
Confirms Zenarestat as a high-potency ARI benchmark, enabling researchers to contextualize the activity of novel compounds against a clinically-advanced reference standard.
- [1] IUPHAR/BPS Guide to PHARMACOLOGY. zenarestat ligand activity chart. Data derived from ChEMBL. View Source
- [2] MedChemExpress. Ranirestat (AS-3201) Datasheet. View Source
- [3] Probes Drugs. Fidarestat Datasheet. View Source
